ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a methoxy group, and a sulfonyl group
Preparation Methods
The synthesis of ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the appropriate precursor using methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the sulfonylated intermediate with ethyl 4-[2-(3-methoxyanilino)acetyl]piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-[2-(3-methoxyanilino)acetyl]piperazine-1-carboxylate: This compound lacks the sulfonyl group, which may result in different biological activity and chemical properties.
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperidine-1-carboxylate: This compound features a piperidine ring instead of a piperazine ring, which may affect its binding affinity and biological activity.
Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]morpholine-1-carboxylate: This compound contains a morpholine ring, which may lead to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H25N3O6S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O6S/c1-4-26-17(22)19-10-8-18(9-11-19)16(21)13-20(27(3,23)24)14-6-5-7-15(12-14)25-2/h5-7,12H,4,8-11,13H2,1-3H3 |
InChI Key |
AQRJUILVJZPUEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
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